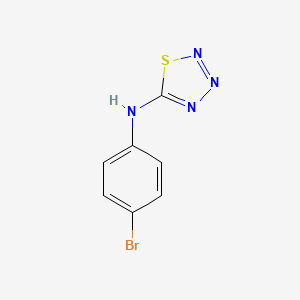

N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine” is a chemical compound that contains a thiatriazole group, which is a type of heterocyclic compound containing sulfur and nitrogen . It also contains an amine group and a bromophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would include a thiatriazole ring attached to a bromophenyl group and an amine group . The exact structure would depend on the specific locations of these groups on the ring.Chemical Reactions Analysis

As for the chemical reactions, compounds with these functional groups can participate in a variety of reactions. For example, the bromine atom could be replaced in a nucleophilic substitution reaction . The amine group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the bromine atom could make the compound relatively heavy and possibly increase its boiling point . The amine group could allow the compound to form hydrogen bonds .Scientific Research Applications

Comprehensive Analysis of “N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine”

“N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine” is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct fields:

Pharmaceutical Drug Development: The structural motif of thiatriazole is often explored for its pharmacological properties. Compounds like “N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine” can be used as intermediates in the synthesis of molecules with potential antibacterial and antiproliferative activities . Such compounds are valuable in the development of new drugs that can combat resistant strains of bacteria and cancer cells.

Material Science: In material science, this compound could be utilized in the synthesis of novel materials with specific electronic or photonic properties. Thiatriazoles are known for their ability to act as ligands in coordination chemistry, which can lead to materials with unique magnetic or conductive properties.

Agricultural Chemistry: Thiatriazole derivatives have shown promise as agrochemicals. They can be synthesized into compounds that may serve as growth regulators or pesticides, contributing to the protection of crops and increasing agricultural productivity.

Chemical Synthesis Catalysts: The bromophenyl group in “N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine” can act as a catalyst in various chemical reactions, including the Suzuki-Miyaura cross-coupling, which is a pivotal reaction in the synthesis of complex organic compounds .

Antimicrobial Research: This compound has potential applications in antimicrobial research. Its derivatives can be screened for activity against a range of pathogenic bacteria and fungi, which is crucial in the era of increasing antibiotic resistance .

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antimicrobial and antiproliferative activities . This suggests that the compound may target specific proteins or enzymes involved in microbial growth and cell proliferation.

Mode of Action

This could result in the inhibition of microbial growth or cell proliferation .

Biochemical Pathways

Similar compounds have been shown to block the biosynthesis of certain bacterial lipids . This suggests that N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine may interfere with lipid biosynthesis or other related pathways, leading to downstream effects such as the inhibition of microbial growth.

Pharmacokinetics

Similar compounds have shown promising adme properties . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Based on the antimicrobial and antiproliferative activities of similar compounds , it can be inferred that the compound may lead to the inhibition of microbial growth and cell proliferation.

properties

IUPAC Name |

N-(4-bromophenyl)thiatriazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4S/c8-5-1-3-6(4-2-5)9-7-10-11-12-13-7/h1-4H,(H,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNSRYQMIYXFNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NN=NS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole](/img/structure/B2751487.png)

![3-[1-(Adamantane-1-carbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2751497.png)

![N-(oxolan-2-ylmethyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2751498.png)

![N-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2751499.png)

![[(2R,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B2751500.png)

![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2751503.png)

![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B2751504.png)

![6-methoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2751510.png)